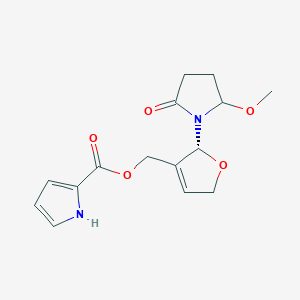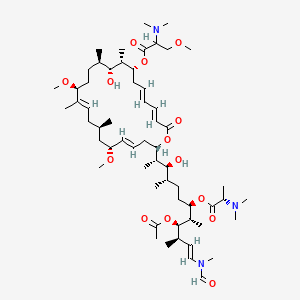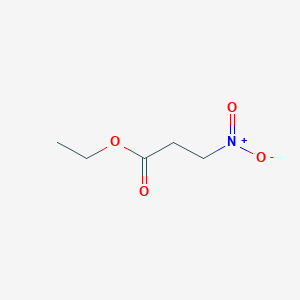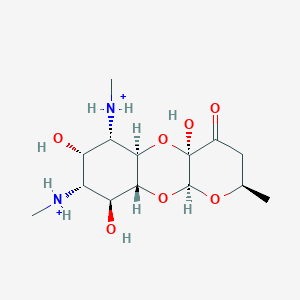
Glyceollin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceollin III is a benzofuropyranochromene that is 1,2-dihydro-6H-[1]benzofuro[3,2-c]furo[3,2-g]chromene substituted at positions 6a and 9 by hydroxy groups and at position 2 by a prop-1-en-2-yl group. It has a role as an anti-estrogen, an antifungal agent and a phytoalexin.
Aplicaciones Científicas De Investigación
Anticancer Properties
Glyceollin III, along with other glyceollins, has shown notable antiestrogenic effects which are significant in cancer research. Studies have demonstrated its ability to suppress estrogen-dependent tumor growth, particularly in breast and ovarian cancer. Glyceollins interfere with estrogen receptor function and have been considered as potential agents in cancer prevention or treatment. For example, a study observed that treatment with glyceollin suppressed estrogen-stimulated tumor growth in specific cancer cell lines, suggesting its utility as an antiestrogenic agent (Salvo et al., 2006). Another study highlighted Glyceollin I as the active antiestrogenic component in the glyceollin mixture, providing insights into its distinct biological activities (Zimmermann et al., 2010).
Insulin Sensitivity and Diabetes Management
Glyceollins have been researched for their potential role in improving insulin sensitivity and managing diabetes. They have been found to enhance insulin-stimulated glucose uptake in adipocytes and potentiate insulinotropic actions, which could be beneficial in regulating glucose homeostasis. A study demonstrated that glyceollins improved glucose tolerance and potentiated glucose-stimulated insulin secretion in diabetic mice, suggesting their potential as therapeutic agents in diabetes management (Park et al., 2010).
Antioxidant and Anti-Inflammatory Activities
Glyceollins have been identified for their antioxidant and anti-inflammatory properties. These activities make glyceollins potential candidates for therapeutic applications in conditions related to oxidative stress and inflammation. Research indicates that glyceollins possess antimicrobial and antioxidant activity, along with effects on glucose and lipid metabolism, suggesting their broader health-promoting effects beyond anticancer properties (Bamji & Corbitt, 2017).
Tissue Distribution Studies
Understanding the tissue distribution of glyceollins, particularly Glyceollin III, is crucial in assessing their therapeutic potential and efficacy. Studies have investigated the accumulation of glyceollins in various organs, which is essential for determining their bioavailability and systemic effects. One such study reported on the distribution of glyceollins in rat organs, providing valuable data for future pharmacological applications (Zhang et al., 2021).
Potential for Hormesis and Lifespan Extension
Research has explored the hormetic effects of Glyceollin I (related to Glyceollin III) and its impact on lifespan extension. At low doses, Glyceollin I has shown potential in extending the lifespan of yeast, suggesting a possible calorie restriction mimetic effect. This research opens avenues for studying glyceollins in aging and related diseases (Liu et al., 2014).
Propiedades
Número CAS |
61080-23-7 |
|---|---|
Nombre del producto |
Glyceollin III |
Fórmula molecular |
C20H18O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(1S,6S,13S)-6-prop-1-en-2-yl-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,8,14(19),15,17-hexaene-13,17-diol |
InChI |
InChI=1S/C20H18O5/c1-10(2)15-6-11-5-13-17(8-16(11)24-15)23-9-20(22)14-4-3-12(21)7-18(14)25-19(13)20/h3-5,7-8,15,19,21-22H,1,6,9H2,2H3/t15-,19-,20+/m0/s1 |
Clave InChI |
MIYTVBARXCVVHZ-RYGJVYDSSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC2=CC3=C(C=C2O1)OC[C@@]4([C@H]3OC5=C4C=CC(=C5)O)O |
SMILES |
CC(=C)C1CC2=CC3=C(C=C2O1)OCC4(C3OC5=C4C=CC(=C5)O)O |
SMILES canónico |
CC(=C)C1CC2=CC3=C(C=C2O1)OCC4(C3OC5=C4C=CC(=C5)O)O |
Sinónimos |
glyceollin III |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1247383.png)



![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)


